molecular formula C42H38N7NaO14S2 B14461716 Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4'-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt CAS No. 70210-32-1

Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4'-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt

Cat. No.: B14461716
CAS No.: 70210-32-1
M. Wt: 951.9 g/mol
InChI Key: ALJYWCSPZXLTDA-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is a complex organosulfur compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as hydroxyl, azo, and sulfonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves multiple steps. The process typically begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors and specialized equipment for handling the various reagents and intermediates. The process is carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The azo groups can participate in redox reactions, while the hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic acid: Another aromatic sulfonic acid with similar properties.

    p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, often used as a starting material for more complex compounds.

Properties

CAS No.

70210-32-1

Molecular Formula

C42H38N7NaO14S2

Molecular Weight

951.9 g/mol

IUPAC Name

sodium;3-benzamido-4-hydroxy-5-[[1-[4-[4-[[2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methoxyphenyl]-2-methoxyanilino]-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C42H39N7O14S2.Na/c1-22(50)37(48-46-31-19-27(64(5,57)58)13-16-34(31)52)41(55)43-29-14-11-25(17-35(29)62-3)26-12-15-30(36(18-26)63-4)44-42(56)38(23(2)51)49-47-33-21-28(65(59,60)61)20-32(39(33)53)45-40(54)24-9-7-6-8-10-24;/h6-21,37-38,52-53H,1-5H3,(H,43,55)(H,44,56)(H,45,54)(H,59,60,61);/q;+1/p-1

InChI Key

ALJYWCSPZXLTDA-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O)OC)OC)N=NC4=CC(=CC(=C4O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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